molecular formula C10H18O4 B14401076 Dimethyl butyl(methyl)propanedioate CAS No. 88253-94-5

Dimethyl butyl(methyl)propanedioate

Cat. No.: B14401076
CAS No.: 88253-94-5
M. Wt: 202.25 g/mol
InChI Key: QDQFYIDHQPASKV-UHFFFAOYSA-N
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Description

Dimethyl butyl(methyl)propanedioate is a dialkyl malonate ester that serves as a versatile building block and intermediate in sophisticated organic synthesis routes, particularly in pharmaceutical and fragrance research. Its structure, featuring two ester groups adjacent to a carbon center substituted with butyl and methyl groups, makes it a valuable precursor for the synthesis of complex molecules. This compound is primarily used in malonic ester synthesis reactions, where it can be deprotonated with a strong base to form a stable enolate ion. This nucleophilic enolate can then undergo alkylation with various alkyl halides to introduce new carbon chains, enabling the construction of complex carboxylic acids, amino acids, and other functionally dense structures after further hydrolysis and decarboxylation steps . The specific presence of both butyl and methyl substituents on the propanedioate core enhances the lipophilicity and steric profile of the resulting synthetic targets, making this reagent particularly valuable for medicinal chemistry programs aimed at modulating the physicochemical properties and biological activity of lead compounds. Furthermore, di-ester compounds like dimethyl malonate are established precursors in the synthesis of barbituric acid and other heterocycles . In the fragrance industry, related malonate esters are extensively utilized as raw materials for the synthesis of high-value aroma chemicals such as Hedione (methyl dihydrojasmonate), which is a key component in many fine fragrances . Researchers will find this high-purity reagent essential for developing novel chemical entities and for methodological studies in synthetic organic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, cosmetic, medicinal, or household use.

Properties

CAS No.

88253-94-5

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

dimethyl 2-butyl-2-methylpropanedioate

InChI

InChI=1S/C10H18O4/c1-5-6-7-10(2,8(11)13-3)9(12)14-4/h5-7H2,1-4H3

InChI Key

QDQFYIDHQPASKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Two-Step Alkylation via Sodium Methoxide

The most widely documented method, as described in Patent CN103880671A, employs dimethyl malonate as the starting material. The reaction proceeds through sequential alkylation steps mediated by sodium methoxide:

  • First Alkylation :
    Dimethyl malonate reacts with isobutyl bromide in methanol under reflux, forming a monosubstituted intermediate.
    $$
    \text{CH}2(\text{COOCH}3)2 + \text{NaOCH}3 + \text{C}4\text{H}9\text{Br} \rightarrow \text{CH}(\text{COOCH}3)2(\text{C}4\text{H}9) + \text{NaBr} + \text{CH}_3\text{OH}
    $$
    Key parameters:

    • Temperature: 50–130°C
    • Molar ratio of sodium methoxide to dimethyl malonate: 1:1 to 3:1
    • Solvent: Methanol (3–5 times the mass of sodium methoxide)
  • Second Alkylation :
    The intermediate undergoes further alkylation in toluene, yielding dimethyl isobutylmalonate after hydrolysis and distillation.
    $$
    \text{CH}(\text{COOCH}3)2(\text{C}4\text{H}9) + \text{C}4\text{H}9\text{Br} + \text{NaOCH}3 \rightarrow \text{C}(\text{COOCH}3)2(\text{C}4\text{H}9)2 + \text{NaBr} + \text{CH}_3\text{OH}
    $$
    Key parameters:

    • Solvent switch to toluene to facilitate higher-temperature reactions
    • Distillation under reduced pressure (20 mmHg) to isolate the product at 84–86°C.

Single-Pot Synthesis with Halogen Variation

Alternative protocols substitute isobutyl bromide with chloro-iso-butane, as demonstrated in Example 2 of CN103880671A. This method eliminates the need for solvent exchange but requires extended reaction times (16 hours per step). Despite comparable yields (~75%), the use of chlorinated reagents introduces challenges in byproduct removal.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Elevated temperatures (50–130°C) are critical for achieving complete conversion, particularly in the second alkylation step. Sodium methoxide serves a dual role as a base and catalyst, with its excess (1–3 molar equivalents) directly correlating with yield improvements (Table 1).

Table 1: Yield Dependence on Sodium Methoxide Equivalents

Equivalents of NaOCH₃ Yield (%) Purity (%)
1.0 68 92
2.0 75 96
3.0 78 98

Data adapted from.

Solvent Selection

Methanol’s polarity facilitates the initial alkylation, while toluene’s nonpolar nature enhances the second step’s efficiency. Patent data indicate that solvent-to-sodium methoxide mass ratios of 3:1 to 5:1 minimize side reactions such as ester hydrolysis.

Byproduct Management and Purification

Hydrolysis and Neutralization

Post-reaction mixtures are treated with 20% dilute hydrochloric acid to neutralize excess base, achieving a pH of 4. This step precipitates sodium salts, which are removed via filtration.

Distillation Protocols

Fractional distillation under reduced pressure (20 mmHg) separates dimethyl isobutylmalonate (boiling point: 84–86°C) from toluene and residual intermediates. Gas chromatographic analyses from CN103880671A report purities exceeding 99% after a single distillation pass.

Comparative Analysis of Halogenated Reagents

Isobutyl bromide outperforms chloro-iso-butane in reaction kinetics, as evidenced by shorter dropwise addition times (1–2 hours vs. 2–3 hours). However, brominated reagents necessitate stringent handling due to higher reactivity and toxicity.

Scalability and Industrial Feasibility

The two-step process described in is scalable to industrial volumes, with patent examples detailing batch sizes exceeding 1 kg. Key advantages include:

  • Reuse of toluene solvent across batches
  • Minimal purification requirements between steps
  • Compatibility with continuous-flow reactors

Chemical Reactions Analysis

Types of Reactions

Dimethyl butyl(methyl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium ethoxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Alkylated esters.

Scientific Research Applications

Dimethyl butyl(methyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl butyl(methyl)propanedioate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of alcohols and carboxylic acids. These products can then participate in further biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares dimethyl butyl(methyl)propanedioate with structurally related propanedioate esters, highlighting molecular weight, substituents, and key properties inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Dimethyl propanedioate (malonate) C₅H₈O₄ 132.11 Methyl, Methyl High volatility; oxidation byproduct
Dibutyl propanedioate C₁₁H₁₈O₄ 214.26 Butyl, Butyl Low nematicidal activity (41.28% mortality)
Dimethyl 2-[(5-methyl-oxazolyl)methyl]propanedioate C₁₀H₁₃NO₅ 227.20 Methyl, Oxazolylmethyl Lab scaffold; heterocyclic functionalization
Dimethyl methyl(2-nitro-1-phenylethyl)propanedioate C₁₄H₁₅NO₆ 293.27 Methyl, Nitro, Phenyl Synthesized via nitro-Mannich reaction (70% yield)
Diethyl 2-(benzyl(methyl)amino)propanedioate C₁₄H₁₉NO₄ 265.31 Ethyl, Benzyl(methyl)amino Intermediate in hydantoin synthesis

Key Observations :

  • Functional Groups : Heterocyclic or aromatic substituents (e.g., oxazolylmethyl or phenyl groups) enhance structural complexity, enabling applications in drug discovery and materials science .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl butyl(methyl)propanedioate, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The synthesis typically involves esterification of propanedioic acid with methyl and butyl(methyl) alcohols under acid catalysis. Optimization can be achieved via Design of Experiments (DOE) to evaluate variables like catalyst concentration (e.g., sulfuric acid vs. p-toluenesulfonic acid), solvent polarity (e.g., toluene vs. THF), and temperature (60–120°C). Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC .
  • Key Considerations : Purification via fractional distillation or column chromatography is critical due to potential byproducts. Yield improvements (≥80%) often require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ester groups (δ ~3.6–3.8 ppm for methoxy protons; δ ~170–175 ppm for carbonyl carbons) and alkyl chain environments .
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish structural isomers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with amines or Grignard reagents. Focus on electron density maps at carbonyl carbons to assess susceptibility to nucleophilic attack .
  • Data Contradiction Analysis : Discrepancies between theoretical and experimental yields may arise from solvent effects (implicit vs. explicit solvation models) or steric hindrance from the butyl(methyl) group. Replicate studies using polarizable continuum models (PCM) for accuracy .

Q. What strategies resolve contradictions in reported toxicity or environmental fate data for propanedioate esters?

  • Methodological Answer : Conduct systematic reviews using databases like Toxline and Web of Science (search terms: "propanedioate", "malonate ester", CAS 108-59-8). Apply inclusion/exclusion criteria to filter studies by test organism (e.g., Daphnia magna for ecotoxicity) and exposure duration. Meta-analysis can reconcile variability in LC₅₀ values .
  • Case Study : Compare degradation half-lives in aerobic vs. anaerobic soils; discrepancies may stem from microbial community differences. Validate via OECD 307 guidelines .

Q. How does the steric profile of this compound influence its application in asymmetric catalysis?

  • Methodological Answer : Use X-ray crystallography or molecular docking to analyze spatial hindrance. Compare catalytic efficiency in chiral ligand synthesis (e.g., Jacobsen’s catalyst) against less hindered analogs like dimethyl malonate. Kinetic studies (e.g., Eyring plots) quantify steric effects on enantioselectivity .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : As a bifunctional ester, it serves as a precursor for α,β-unsaturated ketones via Claisen condensation. In medicinal chemistry, optimize Michael addition reactions with thiols or amines to generate libraries of anti-inflammatory analogs. Monitor regioselectivity using NOESY NMR .

Methodological and Safety Considerations

Q. What are best practices for handling this compound in laboratory settings?

  • Safety Protocol : Use fume hoods, nitrile gloves, and chemical goggles. Store under inert gas at 4°C to prevent hydrolysis. Spill management requires vermiculite or sand for absorption, followed by neutralization with sodium bicarbonate .

Q. How can researchers design efficient literature reviews for propanedioate esters?

  • Search Strategy :

  • Databases : SciFinder, PubMed, and EPA reports (e.g., "Low-Priority Substance Propanedioic Acid, 1,3-Diethyl Ester").
  • Keywords : "dimethyl propanedioate", "butyl(methyl) ester", CAS 108-59-8. Exclude patents and industrial-scale studies using Boolean operators (NOT "production" OR "manufacturing") .

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